[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate
Description
Properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N2O3/c1-31-23(34-20-12-10-19(26)11-13-20)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-8-5-9-18(14-17)25(27,28)29/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYWCBFQUDWBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate (CAS No. 956262-56-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHFNO
- Molecular Weight: 470.42 g/mol
- Structure: The compound features a pyrazole ring, a trifluoromethyl group, and a fluorophenoxy moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory, analgesic, and potential anticancer effects.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for treating inflammatory diseases like arthritis and colitis.
Analgesic Effects
In animal models, the compound has shown promising analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It was observed to reduce pain responses in models of acute and chronic pain, indicating its utility as a pain management agent.
Anticancer Potential
Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Inhibition of TNF-alpha and IL-6 production in macrophages. |
| Study 2 | Analgesic activity | Reduced pain response in rodent models; comparable to ibuprofen. |
| Study 3 | Anticancer activity | Induction of apoptosis in breast cancer cell lines via caspase activation. |
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Cytokine Inhibition: The compound may interfere with signaling pathways associated with inflammation.
- Caspase Activation: Its anticancer effects are likely mediated through the intrinsic apoptotic pathway.
- Hydrophobic Interactions: The presence of fluorinated groups enhances lipophilicity, potentially increasing cellular uptake and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
Trifluoromethyl vs. Chlorine Substituents :
- The target compound’s 3-(trifluoromethyl)benzoate group provides stronger electron-withdrawing effects compared to chloro-substituted analogs (e.g., 2-chloro or 4-chlorobenzoates), likely enhancing its stability and interaction with hydrophobic binding pockets .
- Chlorine substituents (e.g., 2-Cl or 4-Cl) may reduce metabolic resistance but improve synthetic accessibility .
Phenoxy vs.
Ester vs. Carbamate/Oxime Derivatives :
- Carbamate and oxime derivatives () exhibit divergent reactivity profiles. Oximes are often employed as prodrugs or pesticidal agents due to their hydrolytic lability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [compound], considering its fluorophenyl and trifluoromethyl substituents?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Coupling a fluorophenoxy-substituted pyrazole core with a trifluoromethylbenzene carboxylate via esterification or nucleophilic substitution.
- Step 2 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Step 3 : Final characterization via /-NMR and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- X-ray crystallography resolves 3D conformation, as demonstrated for pyrazole-triazole hybrids (e.g., bond angles, dihedral angles) .
- NMR spectroscopy : -NMR identifies fluorine environments; -NMR confirms substituent positions.
- FT-IR : Validates carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups.
- HRMS : Confirms molecular ion ([M+H]) with <2 ppm error .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The -CF group increases logP (measured via HPLC), enhancing membrane permeability.
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism (assayed using liver microsomes).
- Electron-Withdrawing Effects : Stabilizes adjacent ester groups, confirmed via Hammett substituent constants .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between [compound] and its structural analogs?
- Methodological Answer :
- Comparative Assays : Test analogs under standardized conditions (e.g., IC in cancer cell lines) to isolate substituent effects.
- Structural Analysis : Use X-ray data (e.g., ) to correlate activity with conformation (e.g., planarity of the pyrazole ring).
- Statistical Validation : Apply ANOVA to assess significance of activity differences (p<0.05) .
Q. What strategies can determine the binding affinity of [compound] to target proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) using immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Fluorescence Polarization : Track ligand displacement in competitive assays.
- Cross-Validation : Compare results with molecular docking simulations (AutoDock Vina) to identify binding pockets .
Q. How can conflicting crystallographic data regarding the compound’s conformation be resolved?
- Methodological Answer :
- Data Reconciliation : Re-examine diffraction parameters (e.g., resolution, R-factor) for outliers.
- Density Functional Theory (DFT) : Calculate theoretical conformations (e.g., Gaussian 09) and compare with experimental data.
- Temperature-Dependent Studies : Collect data at 100 K and 295 K to assess thermal motion effects .
Q. What computational methods predict the metabolic stability of [compound]?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or StarDrop to identify vulnerable sites (e.g., ester hydrolysis).
- QSAR Models : Train on pyrazole analogs (e.g., ) to correlate substituents with half-life (t).
- Docking with CYP450 Enzymes : Identify potential oxidation sites using Glide (Schrödinger) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
